

Confirming GMP Synthase Inhibition: A Comparative Guide to Kinetic Assays

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Compound of Interest						
Compound Name:	Psicofuranine					
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For researchers, scientists, and drug development professionals, confirming the inhibition of Guanosine Monophosphate (GMP) synthase is a critical step in the development of novel therapeutics targeting nucleotide metabolism. This guide provides a comprehensive comparison of kinetic assays and known inhibitors, supported by experimental data, to aid in the validation and characterization of new chemical entities targeting this essential enzyme.

GMP synthase (GMPS) catalyzes the final step in the de novo biosynthesis of GMP, converting xanthosine monophosphate (XMP) to GMP. This process is vital for DNA and RNA synthesis, signal transduction, and energy metabolism, making GMPS an attractive target for antimicrobial, antiviral, and anticancer drug development. Kinetic assays are indispensable tools for quantifying the potency and mechanism of action of potential GMPS inhibitors.

Comparative Analysis of GMP Synthase Inhibitors

The inhibitory potency of various compounds against GMP synthase has been evaluated using kinetic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparing the efficacy of these inhibitors. Lower values indicate higher potency.



Inhibitor	Organism/E nzyme Source	IC50 (μM)	Ki (μM)	Inhibition Type	Reference
Folic acid	Candidatus Liberibacter asiaticus	-	51.98	Reversible	[1]
AZD1152	Candidatus Liberibacter asiaticus	-	4.05	Reversible	[1]
Psicofuranine	Human	17.3	-	-	[1]
Decoyinine	Human	46.5	-	-	[1]
ECC1385	Cryptococcus neoformans	4.4	-	-	[2]
I-XMP	E. coli	-	7.5	-	[3]
Mizoribine (Bredinin)	E. coli	-	1.8	Competitive	[3]
Acivicin	E. coli	-	-	Irreversible	[4]
DON (6- Diazo-5-oxo- L-norleucine)	E. coli	-	-	Irreversible	[5]

Note: The inhibitory activity of compounds can vary significantly depending on the enzyme source and the specific assay conditions. Direct comparison of values across different studies should be made with caution.

Kinetic Parameters of GMP Synthase

Understanding the baseline kinetic parameters of GMP synthase is crucial for interpreting inhibition data. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme.



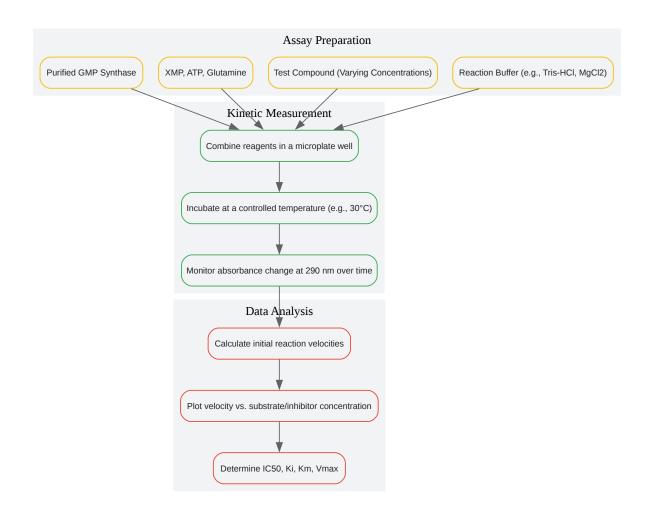
Organism/Enz yme Source	Substrate	Km (μM)	kcat (s ⁻¹)	Reference
E. coli	d-XMP	35.3	0.048	[3]
E. coli	I-XMP	316.7	0.0000032	[3]
Methanocaldoco ccus jannaschii	ATP.Mg ²⁺	447	1.91	[5]
Methanocaldoco ccus jannaschii	XMP	30	1.91	[5]
Methanocaldoco ccus jannaschii	Gln	520	1.94	[5]
Human	XMP	-	-	[5]
Mycobacterium tuberculosis	XMP	-	-	[5]

Signaling Pathway and Experimental Workflow

Visualizing the biochemical context and the experimental process is essential for a clear understanding of GMP synthase inhibition studies.







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